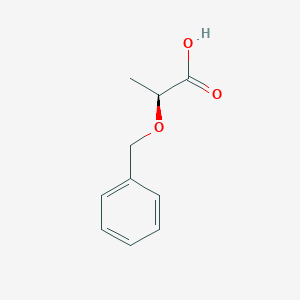

(S)-2-(benzyloxy)propanoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “(S)-2-(benzyloxy)propanoic acid” is represented by the formula C10H12O3 . The InChI code for this compound is 1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 . This information can be used to visualize the molecular structure using appropriate software or online tools.Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-(benzyloxy)propanoic acid” include a molecular weight of 180.20 g/mol . Other properties such as melting point, boiling point, and solubility are not specified in the sources retrieved.Applications De Recherche Scientifique

Synthesis Applications :

- (S)-2-(benzyloxy)propanoic acid is used in the synthesis of various organic compounds. For instance, it is employed as a precursor in the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via a Horner‐Wadsworth‐Emmons Reaction (Enders, Berg, & Jandeleit, 2003).

Material Science :

- In the field of materials science, (S)-2-(benzyloxy)propanoic acid is explored as a renewable building block. For example, phloretic acid, a derivative, is used in the development of polybenzoxazine, a class of thermosetting polymers, showcasing potential in sustainable material development (Trejo-Machin et al., 2017).

Medicinal Chemistry :

- In medicinal chemistry, derivatives of (S)-2-(benzyloxy)propanoic acid have been synthesized and evaluated for their antimicrobial activities. For instance, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives show notable in vitro activity against various bacteria (Zhang et al., 2011).

Pharmaceutical Applications :

- Certain derivatives of (S)-2-(benzyloxy)propanoic acid are investigated for their potential as pharmaceutical agents. For instance, the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from this compound has been studied, with some showing strong antimicrobial activities (Pund et al., 2020).

Catalysis and Organic Reactions :

- The compound also finds application in catalysis and organic reactions. For example, in the study of oxidative cross-coupling of C(sp3)-H bonds with azole C(sp2)-H bonds, (S)-2-(benzyloxy)propanoic acid derivatives are used to access β-Azolyl Propanoic Acid Derivatives, which are common in biologically active molecules (Tan et al., 2017).

Analytical Chemistry :

- In analytical chemistry, the enantioseparation of 2-(substituted phenyl)propanoic acids, including derivatives of (S)-2-(benzyloxy)propanoic acid, is studied using high-speed countercurrent chromatography. This research aids in understanding the influence of substituents on enantiorecognition in separation processes (Tong et al., 2016).

Green Chemistry :

- The compound is also utilized in green chemistry applications. For instance, efficient synthesis methods involving (S)-2-(benzyloxy)propanoic acid derivatives are developed for producing compounds with antioxidant potential, highlighting the role of sustainable practices in chemical synthesis (Zaheer et al., 2015).

Mécanisme D'action

Target of Action

It’s known that α,β-unsaturated carbonyl compounds, which this compound can be synthesized into, are key building blocks in organic chemistry .

Mode of Action

It’s known that α,β-unsaturated carbonyl compounds, which this compound can be synthesized into, have received significant attention due to their catalytic synthesis .

Biochemical Pathways

Α,β-unsaturated carbonyl compounds, which this compound can be synthesized into, are known to be involved in a variety of biochemical pathways .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability .

Result of Action

The compound’s potential to be synthesized into α,β-unsaturated carbonyl compounds suggests it may have significant effects in organic chemistry .

Action Environment

Such factors can significantly impact the effectiveness of many chemical compounds .

Propriétés

IUPAC Name |

(2S)-2-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAVPOFYNPXXEL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(benzyloxy)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2439493.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2439500.png)

![2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid](/img/structure/B2439504.png)

![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)

![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2439514.png)